molecular formula C14H20ClN B2357633 3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride CAS No. 1272758-22-1

3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride

Cat. No.: B2357633
CAS No.: 1272758-22-1
M. Wt: 237.77
InChI Key: UHOIUTUSAFEJSO-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C14H20ClN . It has a molecular weight of 237.77 g/mol . The IUPAC name for this compound is spiro[2,4-dihydro-1H-naphthalene-3,4’-piperidine];hydrochloride .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride can be represented by the canonical SMILES string: C1CC2(CCNC2)CC3=CC=CC=C31.Cl . This compound has a topological polar surface area of 12 Ų .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride include a molecular weight of 237.77 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 237.1284273 g/mol .

Scientific Research Applications

Gastric Antisecretory Agent Development

  • Imaeda et al. (2017) explored 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one derivatives as potential gastric antisecretory agents. These derivatives demonstrated strong inhibitory activity on H+,K+-ATPase and significantly reduced histamine-stimulated gastric acid secretion in rats. This research provides a new perspective in the drug design of potassium-competitive acid blockers (Imaeda et al., 2017).

Vesicular Acetylcholine Storage Inhibition

  • Efange et al. (1994) synthesized semirigid vesamicol receptor ligands, including 3,4-dihydrospiro[naphthalene-1(2H),4'-piperidine] derivatives, to develop selective inhibitors of vesicular acetylcholine storage. These compounds displayed subnanomolar affinity for the vesamicol receptor, indicating their potential in modulating presynaptic cholinergic function (Efange et al., 1994).

Photochromic Properties Investigation

  • Li et al. (2015) synthesized and investigated the photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative. The study revealed excellent photochromism in different solvents, opening pathways for applications in materials science (Li et al., 2015).

σ Receptor Affinity Studies

  • Tacke et al. (2012) examined 1′-organyl-1,2,3,4-tetrahydrospiro[naphthalene-1,4′-piperidine] derivatives as high-affinity, selective σ1 ligands. These studies, involving structural and computational analysis, highlighted the potential of these compounds in enhancing pharmacological potency and selectivity (Tacke et al., 2012).

Green Synthesis Methodologies

  • Feng et al. (2016) developed a green synthesis method for spiro[indoline-3,4′-pyrazolo[3, 4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives. This synthesis approach, utilizing ionic liquids and TsOH, showcased an efficient and environmentally friendly production method (Feng et al., 2016).

Spiroheterocyclic Compound Synthesis

  • Meng et al. (2017) conducted research on the synthesis of spiroheterocyclic compounds. They demonstrated a four-component reaction leading to the creation of novel spiroheterocyclic derivatives, suggesting potential applications in drug discovery (Meng et al., 2017).

Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists

  • Chaudhari et al. (2013) identified a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 channel blockers. This discovery, based on rational design and synthesis, could aid in the development of novel treatments for neuropathic pain (Chaudhari et al., 2013).

Antitumor and Anti-monoamine Oxidase Activities

  • Markosyan et al. (2020) developed a synthesis method for 3-substituted 1H-spiro[benzo[h]-quinazoline-5,1'-cycloheptane]-2,4(3H,6H)-diones and found that these compounds possessed antitumor and anti-monoamine oxidase activities, highlighting their potential in therapeutic applications (Markosyan et al., 2020).

Mechanism of Action

3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride and its derivatives have been studied for their potential as gastric antisecretory agents . These compounds are designed to occupy two important lipophilic pockets (LP-1 and LP-2) of H⁺,K⁺-ATPase and can strongly bind to the K⁺-binding site .

Future Directions

The study of 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidine] hydrochloride and its derivatives as potential gastric antisecretory agents is a promising area of research . The ability of these compounds to strongly bind to the K⁺-binding site of H⁺,K⁺-ATPase suggests potential for the development of more potent proton pump inhibitors .

Properties

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-2-4-13-11-14(6-5-12(13)3-1)7-9-15-10-8-14;/h1-4,15H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOIUTUSAFEJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272758-22-1
Record name 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride
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